molecular formula C22H22ClNO4S2 B5133491 (5Z)-5-[[3-chloro-4-[2-(4-ethylphenoxy)ethoxy]-5-methoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-5-[[3-chloro-4-[2-(4-ethylphenoxy)ethoxy]-5-methoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B5133491
M. Wt: 464.0 g/mol
InChI Key: OVSVZANDYGLQGC-UYRXBGFRSA-N
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Description

The compound (5Z)-5-[[3-chloro-4-[2-(4-ethylphenoxy)ethoxy]-5-methoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazolidinone core, a methoxyphenyl group, and a chloro-substituted phenyl ring. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[[3-chloro-4-[2-(4-ethylphenoxy)ethoxy]-5-methoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazolidinone core: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions.

    Introduction of the methoxyphenyl group: This step involves the nucleophilic substitution of a methoxyphenyl halide with the thiazolidinone intermediate.

    Attachment of the chloro-substituted phenyl ring: This can be done through a Friedel-Crafts acylation reaction, where the thiazolidinone intermediate reacts with a chloro-substituted benzoyl chloride in the presence of a Lewis acid catalyst.

    Final condensation reaction: The final step involves the condensation of the intermediate with an aldehyde or ketone to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[[3-chloro-4-[2-(4-ethylphenoxy)ethoxy]-5-methoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.

    Substitution: The chloro-substituted phenyl ring can undergo nucleophilic aromatic substitution reactions.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Condensation: Acid or base catalysts can be used to facilitate the condensation reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Substituted phenyl derivatives.

    Condensation: Larger molecules with extended conjugation.

Scientific Research Applications

(5Z)-5-[[3-chloro-4-[2-(4-ethylphenoxy)ethoxy]-5-methoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, such as antimicrobial or anticancer properties, due to its unique structure.

    Medicine: The compound could be explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals or as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of (5Z)-5-[[3-chloro-4-[2-(4-ethylphenoxy)ethoxy]-5-methoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, leading to modulation of their activity. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

(5Z)-5-[[3-chloro-4-[2-(4-ethylphenoxy)ethoxy]-5-methoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one: can be compared with other thiazolidinone derivatives, such as:

  • (5Z)-5-[[3-chloro-4-[2-(4-methylphenoxy)ethoxy]-5-methoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
  • (5Z)-5-[[3-chloro-4-[2-(4-phenoxy)ethoxy]-5-methoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
  • This compound

These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical and biological properties. The unique combination of functional groups in This compound

Properties

IUPAC Name

(5Z)-5-[[3-chloro-4-[2-(4-ethylphenoxy)ethoxy]-5-methoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClNO4S2/c1-4-14-5-7-16(8-6-14)27-9-10-28-20-17(23)11-15(12-18(20)26-3)13-19-21(25)24(2)22(29)30-19/h5-8,11-13H,4,9-10H2,1-3H3/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSVZANDYGLQGC-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2Cl)C=C3C(=O)N(C(=S)S3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2Cl)/C=C\3/C(=O)N(C(=S)S3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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